![molecular formula C32H38O19 B13828283 6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Vaccarin can be synthesized through various chemical processes. One common method involves the extraction of flavonoid glycosides from the seeds of Vaccaria hispanica using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate vaccarin .
Industrial Production Methods
In industrial settings, vaccarin is typically produced by large-scale extraction from Vaccaria hispanica seeds. The seeds are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity vaccarin .
化学反応の分析
Types of Reactions
Vaccarin undergoes various chemical reactions, including:
Oxidation: Vaccarin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert vaccarin into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the vaccarin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of vaccarin, each with distinct pharmacological properties .
科学的研究の応用
Vaccarin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods
作用機序
Vaccarin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Cardioprotective: Promotes endothelial cell proliferation and angiogenesis through the activation of the Akt/ERK and FGFR-1 receptor signaling pathways
類似化合物との比較
Vaccarin is compared with other flavonoid glycosides such as:
Genistin: Similar in structure but differs in its specific biological activities.
Glabridin: Known for its anti-inflammatory and antioxidant properties, but with different molecular targets.
Corylin: Exhibits similar pharmacological effects but varies in its chemical structure and potency
Vaccarin stands out due to its unique combination of anti-inflammatory, antioxidant, and cardioprotective effects, making it a valuable compound in both research and therapeutic applications .
特性
分子式 |
C32H38O19 |
|---|---|
分子量 |
726.6 g/mol |
IUPAC名 |
6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29+,30+,31-,32+/m0/s1 |
InChIキー |
GYIKGLVKALOGDP-QDUCECJPSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
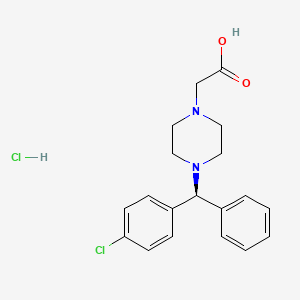
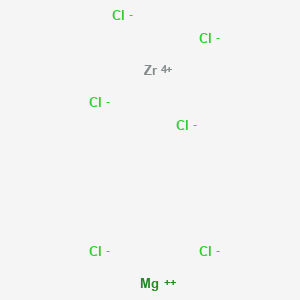
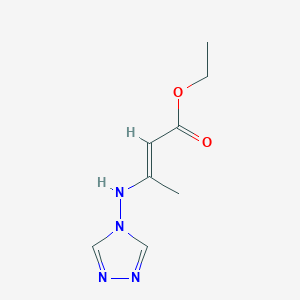

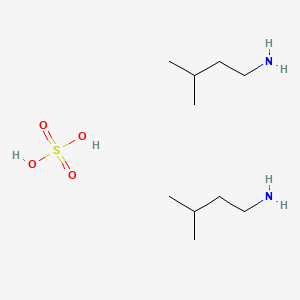
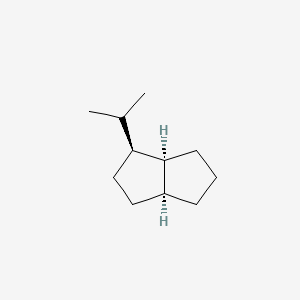
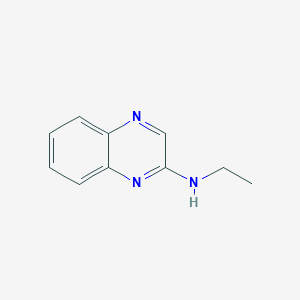
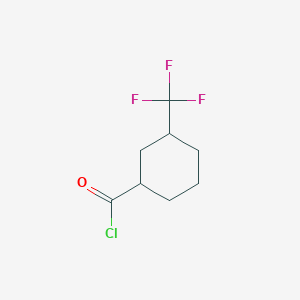
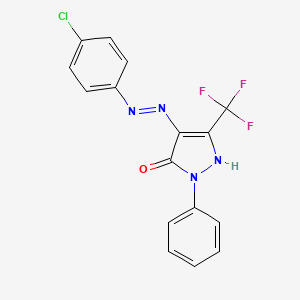
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
